5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2-oxazole
Description
Properties
IUPAC Name |
5-[(2,3-dimethylphenoxy)methyl]-3-phenyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-7-6-10-18(14(13)2)20-12-16-11-17(19-21-16)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZIQQZVDVSYDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC(=NO2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666239 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2-oxazole typically involves the reaction of 2,3-dimethylphenol with a suitable oxazole precursor. One common method involves the use of 2,3-dimethylphenol and 3-phenyl-1,2-oxazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The phenyl and dimethylphenoxy groups can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.
Scientific Research Applications
5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2-oxazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Differences
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole
- Structure : Isoxazole core with phenyl (C1–C6) and 3-methoxyphenyl (C10–C15) substituents.
- Geometry :
- Dihedral angles between the isoxazole ring and substituents:
- 17.1° (isoxazole vs. methoxyphenyl ring)
- 15.2° (isoxazole vs. phenyl ring) .
- Key Difference: Methoxy group at the meta position vs. dimethylphenoxy group in the target compound.
5-[(3,5-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
- Structure: 1,2,4-oxadiazole core with phenyl and (3,5-dimethylphenoxy)methyl groups.
- Physicochemical Properties :
- Key Difference : Oxadiazole ring (1,2,4-oxadiazole) vs. isoxazole (1,2-oxazole), altering electronic density and hydrogen-bonding capacity.
5-(3-Methylphenyl)-3-phenyl-1,2-oxazole
Physicochemical and Pharmacokinetic Properties
Critical Analysis of Substituent Effects
- Phenoxy vs.
- Heterocyclic Core : The 1,2-oxazole core (isoxazole) is more electron-rich than 1,2,4-oxadiazole, influencing reactivity and binding to biological targets .
Biological Activity
5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2-oxazole is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features an oxazole ring structure characterized by the molecular formula . Its unique structural attributes include a phenyl group and a dimethylphenoxy substituent, contributing to its distinctive chemical properties and biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. These activities are primarily attributed to its ability to interact with specific biological targets, potentially inhibiting pathways associated with various diseases.
Antimicrobial Activity
The compound has shown promising results in antimicrobial tests, particularly against gram-positive bacteria. For instance:
| Microorganism | Activity |
|---|---|
| Bacillus cereus | Effective |
| Bacillus thuringiensis | Effective |
| Staphylococcus aureus | Moderate activity |
In studies comparing various oxazole derivatives, it was noted that this compound outperformed many counterparts in inhibiting bacterial growth .
Anticancer Activity
The anticancer potential of this compound has been evaluated against different cancer cell lines. Notably:
| Cell Line | IC50 Value (µM) | Comparison |
|---|---|---|
| HCT116 (Colon Cancer) | 25.4 | Comparable to standard agents |
| MCF7 (Breast Cancer) | 30.1 | Moderate activity |
| HUH7 (Liver Cancer) | 18.78 | Better than 5-Fluorouracil |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents due to its efficacy against liver carcinoma cells .
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, preliminary studies suggest that it may interact with enzymes or receptors involved in critical cellular processes:
- Enzyme Inhibition : The compound may inhibit enzymes such as thymidylate synthase (TS), crucial for DNA synthesis.
- Receptor Interaction : It might bind to specific receptors involved in inflammation and cancer progression.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The results indicated superior activity against gram-positive bacteria compared to gram-negative species. The mechanism was attributed to increased lipophilicity due to the oxazole group facilitating membrane penetration .
Study on Anticancer Properties
In vitro studies conducted on HUH7 liver cancer cells demonstrated that this compound exhibited significant cytotoxicity with an IC50 value of 18.78 µM. This activity was compared favorably against established chemotherapeutic agents like 5-Fluorouracil .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2-oxazole, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis of oxazole derivatives often employs [3+2] cycloaddition reactions between nitrile oxides and alkynes or alkenes. For example, gold-catalyzed cyclization of oxime derivatives in dichloromethane under inert atmospheres has been reported for analogous compounds . Key parameters include solvent polarity (e.g., dichloromethane for stability), temperature (room temperature to 60°C), and catalyst loading (e.g., 1 mol% AuCl₃). Optimization can be achieved via Design of Experiments (DoE) to balance yield and purity .
Q. How is the purity of this compound assessed, and what analytical techniques are recommended?
- Methodological Answer : Purity is typically verified using HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm the absence of unreacted starting materials or byproducts. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For structural confirmation, single-crystal X-ray diffraction is the gold standard, as demonstrated for structurally similar oxazole derivatives .
Q. What spectroscopic methods are most effective for characterizing the electronic environment of the oxazole ring in this compound?
- Methodological Answer : ¹H NMR can identify substituent effects on the oxazole ring (e.g., deshielding of protons near electron-withdrawing groups). IR spectroscopy detects C=N and C-O stretching vibrations (~1600 cm⁻¹ and ~1250 cm⁻¹, respectively). UV-Vis spectroscopy reveals π→π* transitions in the aromatic system, which correlate with conjugation effects from substituents .
Advanced Research Questions
Q. What computational methods are used to predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins, while Quantitative Structure-Activity Relationship (QSAR) models identify critical substituent features. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties influencing reactivity, such as HOMO-LUMO gaps .
Q. How do structural modifications at the 2,3-dimethylphenoxy or phenyl groups affect the compound’s binding affinity to biological targets?
- Methodological Answer : Introducing electron-donating groups (e.g., methoxy) on the phenoxy ring enhances π-stacking with aromatic residues in enzyme active sites. Steric effects from methyl groups can modulate selectivity, as shown in studies of analogous triazole and oxadiazole derivatives. Competitive binding assays (e.g., fluorescence polarization) quantify affinity changes .
Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, ionic strength) or compound purity. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays). Reanalyze synthetic intermediates via LC-MS to rule out impurities. Cross-reference crystallographic data to confirm structural consistency .
Q. How can X-ray crystallography and NMR relaxation studies elucidate conformational dynamics in solution versus solid state?
- Methodological Answer : Single-crystal X-ray provides static snapshots of molecular geometry, while NMR relaxation (e.g., T₁/T₂ measurements) probes rotational correlation times in solution. For example, NOESY experiments detect through-space interactions between the oxazole ring and substituents, revealing flexible vs. rigid regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
